N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE
Overview
Description
N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Attachment of the Isopropoxybenzyl Group: This step involves the reaction of the piperazine derivative with 2-isopropoxybenzyl chloride in the presence of a base.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound might modulate specific signaling pathways or inhibit certain enzymes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-(2-methoxybenzyl)-1-piperazinecarboxamide
- N-cyclopentyl-4-(2-ethoxybenzyl)-1-piperazinecarboxamide
- N-cyclopentyl-4-(2-propoxybenzyl)-1-piperazinecarboxamide
Uniqueness
N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the isopropoxybenzyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature might confer specific biological activities or improve the compound’s stability and solubility compared to its analogs.
Properties
IUPAC Name |
N-cyclopentyl-4-[(2-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(2)25-19-10-6-3-7-17(19)15-22-11-13-23(14-12-22)20(24)21-18-8-4-5-9-18/h3,6-7,10,16,18H,4-5,8-9,11-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHICARDGVVPKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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